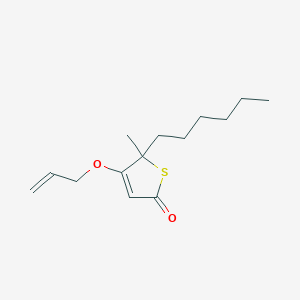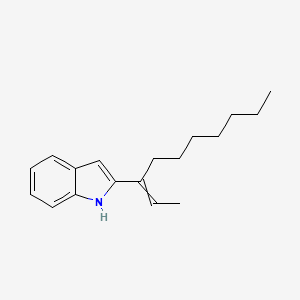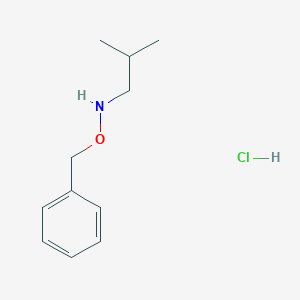
2-methyl-N-phenylmethoxypropan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-phenylmethoxypropan-1-amine;hydrochloride is a chemical compound with the molecular formula C11H18ClNO. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a phenylmethoxy group attached to a propan-1-amine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-phenylmethoxypropan-1-amine;hydrochloride typically involves the reaction of 2-methylpropan-1-amine with phenylmethanol under specific conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Materials: 2-methylpropan-1-amine and phenylmethanol.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually around 60-80°C, for several hours to ensure complete conversion.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the hydrochloride salt in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The industrial production may also incorporate additional steps, such as solvent extraction and drying, to further purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-phenylmethoxypropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles (e.g., halides, amines); reactions are conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: New compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
2-methyl-N-phenylmethoxypropan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-phenylmethoxypropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include:
Binding to Receptors: The compound can bind to specific receptors, modulating their activity and leading to downstream effects.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-2-methylpropan-1-amine hydrochloride
- 1-amino-2-methoxy-2-methylpropane hydrochloride
Uniqueness
2-methyl-N-phenylmethoxypropan-1-amine;hydrochloride is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Propiedades
Número CAS |
650635-29-3 |
|---|---|
Fórmula molecular |
C11H18ClNO |
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
2-methyl-N-phenylmethoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-10(2)8-12-13-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H |
Clave InChI |
BGDIXSDIDRUNRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNOCC1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



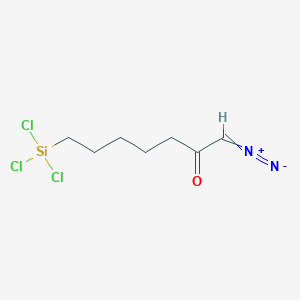
![4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate](/img/structure/B12588608.png)
![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
![Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12588621.png)
![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)
![N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)
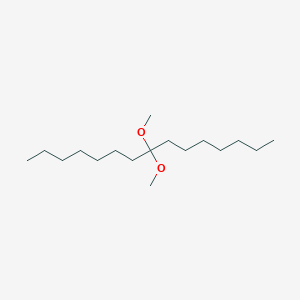
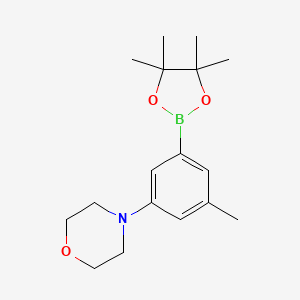
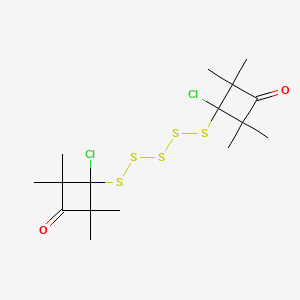
![Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-](/img/structure/B12588661.png)
